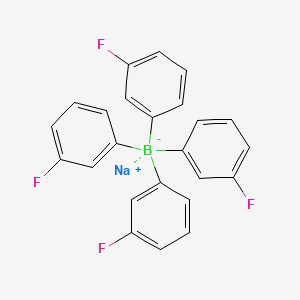

Sodium tetrakis(3-fluorophenyl)borate(1-)

Description

Historical Evolution and Significance of Weakly Coordinating Anions

The journey towards the highly sophisticated WCAs used today began with the limitations of conventional anions.

Historically, chemists relied on anions such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and perchlorate (B79767) (ClO₄⁻) as supposedly "non-coordinating" species. While useful for crystallizing many cationic complexes, these anions were often found to be too coordinating for highly reactive cations. Their moderate nucleophilicity could lead to decomposition of the desired cation or the formation of undesired covalent bonds. This inadequacy spurred the quest for anions with significantly lower coordinating ability. The breakthrough came with the realization that the negative charge needed to be distributed over a much larger molecular volume. This led to the development of anions based on a central atom shielded by bulky, chemically robust groups, a design that effectively delocalizes the negative charge and sterically hinders coordination to the cation.

A major leap forward in WCA design was the introduction of fluorinated tetraarylborate anions. The seminal work in this area involved replacing the hydrogen atoms on the phenyl rings of the tetraphenylborate (B1193919) anion with highly electronegative fluorine atoms. The strong electron-withdrawing nature of fluorine atoms significantly delocalizes the negative charge away from the boron center and onto the periphery of the anion. This delocalization drastically reduces the anion's nucleophilicity and basicity. Anions such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) became the gold standard, demonstrating exceptional inertness and enabling the stabilization of previously inaccessible cationic species. cmu.edu Further refinements, such as the introduction of other electron-withdrawing groups like the trifluoromethyl group (-CF₃), led to even more weakly coordinating anions, such as the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion. researchgate.net

Fundamental Principles of Weak Coordination in Anion Design

The effectiveness of a WCA is rooted in several key physicochemical principles that are intentionally engineered into its molecular structure.

The primary goal in designing a WCA is to minimize its nucleophilicity, which is its ability to donate an electron pair to an electrophile. This is achieved by spreading the single negative charge over a large number of atoms. In tetraarylborate anions, the negative charge is formally on the boron atom, but through resonance and inductive effects, it is extensively delocalized across the multiple aromatic rings. The inclusion of strongly electron-withdrawing substituents, such as fluorine atoms, on the aryl groups is a powerful strategy to enhance this delocalization. cmu.edu This dispersal of charge makes any single point on the anion a very poor electron-pair donor, thus rendering the anion weakly nucleophilic.

Beyond electronic effects, the physical size and shape of the anion play a crucial role in its coordinating ability. The large, bulky aryl groups surrounding the central boron atom create a steric barrier that physically prevents the cation from closely approaching the negatively charged center. nih.gov This steric hindrance is a critical component of the "weakly coordinating" nature of these anions. Even if some residual negative charge resides on the boron atom, the bulky substituents act as a protective shield, minimizing direct anion-cation interaction. nih.gov The rigidity of the tetraarylborate structure further ensures that this steric shield is maintained. nih.gov

Classification and Comparative Analysis of Tetraarylborate Anions

Tetraarylborate anions can be classified based on the nature and position of the substituents on the aryl rings. This classification generally correlates with their coordinating ability, with more extensive fluorination and bulkier substituents leading to weaker coordination. The table below provides a comparative analysis of some common tetraarylborate anions.

| Anion Name | Formula | Key Features | Relative Coordinating Ability |

| Tetraphenylborate | [B(C₆H₅)₄]⁻ | Parent, non-fluorinated anion. | Highest |

| Tetrakis(3-fluorophenyl)borate(1-) | [B(C₆H₄F)₄]⁻ | Moderate fluorination, meta position. | Intermediate |

| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | Fully fluorinated phenyl rings. | Very Low |

| Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | [B(C₆H₃(CF₃)₂)₄]⁻ | Bulky and strongly electron-withdrawing CF₃ groups. | Extremely Low |

This table provides a qualitative comparison. The actual coordinating ability can be influenced by the specific cation and solvent system.

The deliberate placement of fluorine atoms, as seen in sodium tetrakis(3-fluorophenyl)borate(1-), represents a fine-tuning of the electronic properties of the anion. While not as weakly coordinating as its perfluorinated counterpart, the presence of fluorine still significantly enhances its inertness compared to the parent tetraphenylborate. The choice of a specific tetraarylborate anion for a particular application often involves a balance between its coordinating ability, synthetic accessibility, and the stability requirements of the target cation.

Overview of Structurally Diverse Tetraarylborate Derivatives

Tetraarylborate anions, with the general formula [B(Ar)₄]⁻, represent a significant and versatile class of weakly coordinating anions. The parent compound, tetraphenylborate ([B(C₆H₅)₄]⁻), has been utilized for decades, but its application is often limited by its susceptibility to oxidation and degradation under acidic conditions. To overcome these limitations, a diverse range of structurally modified tetraarylborate derivatives has been synthesized.

The primary strategy for enhancing the stability and fine-tuning the coordinating ability of tetraarylborates involves the introduction of electron-withdrawing substituents onto the phenyl rings. These substituents, typically halogens or halogenated alkyl groups, decrease the electron density on the boron center and the aryl rings, making the anion more resistant to electrophilic attack and oxidation. The stability of these anions is found to increase with the introduction of such electron-withdrawing groups. uu.nl

Positioning of Sodium tetrakis(3-fluorophenyl)borate(1-) within the Spectrum of Fluorinated Borates

Sodium tetrakis(3-fluorophenyl)borate(1-), with the chemical formula Na[B(3-FC₆H₄)₄], is a specific example of a fluorinated tetraarylborate. The introduction of a single fluorine atom at the meta-position of each phenyl ring represents a subtle yet significant modification compared to the parent tetraphenylborate. This substitution pattern influences the anion's electronic properties and, consequently, its performance as a weakly coordinating anion.

The electron-withdrawing nature of the fluorine atom enhances the stability of the tetrakis(3-fluorophenyl)borate anion compared to the unsubstituted tetraphenylborate. uu.nl This increased stability makes it a more suitable counterion in chemical reactions that require mild acidic conditions or involve oxidative species. However, within the broader spectrum of fluorinated borates, it is considered less stable and more coordinating than its more heavily fluorinated counterparts. uu.nl

For instance, anions such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (commonly known as [BArF24]⁻) exhibit significantly lower coordinating ability due to the potent electron-withdrawing effects of the two trifluoromethyl groups on each phenyl ring. While Sodium tetrakis(3-fluorophenyl)borate(1-) offers a stability advantage over non-fluorinated analogues, it occupies a position of intermediate coordinating ability and stability within the family of fluorinated tetraarylborates. Its utility is therefore found in applications where a moderate level of coordination is tolerable or even desirable, and where the synthetic accessibility and cost are primary considerations. The compound is mentioned in the context of catalyst systems for polymerization reactions. google.comgoogle.comgoogle.comgoogleapis.comjustia.comgoogle.com

Below is a data table comparing key properties of Sodium tetrakis(3-fluorophenyl)borate(1-) with related tetraarylborate derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sodium tetraphenylborate | 143-66-8 | C₂₄H₂₀BNa | 342.22 |

| Sodium tetrakis(3-fluorophenyl)borate(1-) | 26603-18-9 | C₂₄H₁₆BF₄Na | 396.18 |

| Sodium tetrakis(4-fluorophenyl)borate | 25776-12-9 | C₂₄H₁₆BF₄Na | 396.18 |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 79060-88-1 | C₃₂H₁₂BF₂₄Na | 886.20 |

Properties

CAS No. |

26603-18-9 |

|---|---|

Molecular Formula |

C24H16BF4Na |

Molecular Weight |

414.2 g/mol |

IUPAC Name |

sodium;tetrakis(3-fluorophenyl)boranuide |

InChI |

InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1 |

InChI Key |

UHRUUHICZDJQRR-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Tetraarylborate Salts

General Synthetic Methodologies for Fluorinated Tetraarylborate Anions

The synthesis of fluorinated tetraarylborate anions is a well-documented process in organoboron chemistry. The primary strategy involves the reaction of an aryl Grignard reagent with a boron halide or its adducts. This method is versatile and can be adapted to produce a wide range of substituted tetraarylborates.

Grignard Reagent-Mediated Boron-Carbon Bond Formation

The cornerstone of this synthetic approach is the formation of a carbon-boron bond, which is efficiently achieved through the use of highly reactive Grignard reagents.

The synthesis of aryl Grignard reagents from fluorinated phenyl systems, such as 3-fluorobromobenzene, is a standard procedure in organic synthesis. The reaction involves the direct insertion of magnesium metal into the carbon-halogen bond of the aryl halide. This is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture or oxygen. The successful formation of the Grignard reagent, in this case, 3-fluorophenylmagnesium bromide, is crucial for the subsequent steps of the synthesis. The presence of the fluorine substituent on the aromatic ring can influence the reactivity of the Grignard reagent, but generally, the formation proceeds efficiently. For instance, solutions of 3-fluorophenylmagnesium bromide in THF are commercially available, indicating its stability and accessibility for synthetic applications.

Once the aryl Grignard reagent is prepared, it is reacted with a suitable boron electrophile to form the tetraarylborate anion. Common boron electrophiles for this purpose include boron trifluoride etherate (BF₃·OEt₂) and tris(pentafluorophenyl)borane. In a typical reaction, four equivalents of the aryl Grignard reagent react with one equivalent of the boron electrophile.

For example, the synthesis of sodium tetraphenylborate (B1193919) involves the reaction of phenylmagnesium bromide with sodium tetrafluoroborate (B81430) evitachem.com. A similar and widely adopted method for preparing fluorinated tetraarylborates, such as sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF₂₄), involves the reaction of the corresponding aryl Grignard reagent with sodium tetrafluoroborate (NaBF₄) nih.govwikipedia.orgchemicalbook.com. The reaction stoichiometry is crucial, with four equivalents of the Grignard reagent reacting with one equivalent of NaBF₄ to form the desired tetraarylborate salt, along with magnesium fluoride (B91410) and magnesium bromide as byproducts wikipedia.org.

Alternatively, boron trifluoride etherate can be used as the boron source. The Grignard reagent attacks the electrophilic boron center, displacing the etherate ligand and forming the tetra-coordinated boron anion. The reaction is typically carried out at low temperatures to control its exothermic nature.

A general representation of the reaction is as follows:

4 ArMgBr + BF₃·OEt₂ → [BAr₄]⁻[MgBr]⁺ + 3 MgBrF + Et₂O

This initial product is a magnesium salt of the tetraarylborate anion.

Counterion Exchange Reactions for Sodium Salts

The direct synthesis using NaBF₄ as the boron source conveniently yields the sodium salt of the tetraarylborate directly nih.govwikipedia.orgchemicalbook.com. However, if the synthesis is performed with other boron electrophiles like BF₃·OEt₂, the initial product is typically a magnesium salt. To obtain the desired sodium salt, a counterion exchange reaction is necessary.

This is often achieved by treating the crude tetraarylborate magnesium salt with a sodium salt that will precipitate the magnesium cation. A common method involves an aqueous workup with a sodium carbonate solution google.com. The magnesium cations react with carbonate ions to form insoluble magnesium carbonate, which can be removed by filtration. The desired sodium tetraarylborate salt remains in the aqueous or organic phase, depending on its solubility, and can then be isolated.

The general equation for this exchange is:

2 [BAr₄]⁻[MgBr]⁺ + Na₂CO₃ → 2 Na⁺[BAr₄]⁻ + MgCO₃(s) + 2 MgBr₂

The efficiency of the counterion exchange depends on the solubility differences between the starting magnesium salt, the final sodium salt, and the magnesium carbonate byproduct.

Synthetic Considerations for Sodium tetrakis(3-fluorophenyl)borate(1-)

The synthesis of sodium tetrakis(3-fluorophenyl)borate(1-) follows the general principles outlined above, with specific considerations for the 3-fluorophenyl precursor.

Adaptability of General Tetraarylborate Synthetic Methods for 3-Fluorophenyl Precursors

The general synthetic methods for tetraarylborates are highly adaptable for the use of 3-fluorophenyl precursors. The key intermediate, 3-fluorophenylmagnesium bromide, is a readily accessible Grignard reagent.

The synthesis would proceed as follows:

Formation of 3-fluorophenylmagnesium bromide: 1-Bromo-3-fluorobenzene (B1666201) is reacted with magnesium turnings in anhydrous THF or diethyl ether under an inert atmosphere.

Reaction with Sodium Tetrafluoroborate: The freshly prepared 3-fluorophenylmagnesium bromide solution is then added to a suspension of sodium tetrafluoroborate (NaBF₄). Following the established stoichiometry, four equivalents of the Grignard reagent are used for every one equivalent of NaBF₄. The reaction mixture is typically stirred for an extended period to ensure complete formation of the tetraarylborate anion.

Workup and Isolation: The reaction is quenched, often with an aqueous solution of sodium carbonate, to precipitate magnesium salts. The product, sodium tetrakis(3-fluorophenyl)borate(1-), can then be extracted with a suitable organic solvent and purified by recrystallization or precipitation.

4 (3-FC₆H₄)MgBr + NaBF₄ → Na[B(3-FC₆H₄)₄] + 2 MgBr₂ + 2 MgF₂

This one-pot procedure, utilizing NaBF₄ as the boron source, is an efficient route to directly obtain the desired sodium salt, circumventing the need for a separate counterion exchange step. The methodology has been successfully applied to a variety of substituted aryl Grignard reagents, and its adaptation for the 3-fluorophenyl derivative is expected to be straightforward.

| Precursor | Reagent | Product |

| 1-Bromo-3-fluorobenzene | Magnesium, Sodium Tetrafluoroborate | Sodium tetrakis(3-fluorophenyl)borate(1-) |

| Aryl Halide | Magnesium | Aryl Grignard Reagent |

| Aryl Grignard Reagent | Boron Trifluoride Etherate | Magnesium Tetraarylborate Salt |

| Magnesium Tetraarylborate Salt | Sodium Carbonate | Sodium Tetraarylborate Salt |

Strategic Fluorination in Arylborate Synthesis: Modulating Anion Properties

The strategic incorporation of fluorine into the structure of tetraarylborate anions is a pivotal method for modifying their chemical and physical properties. Fluorination is employed to enhance the stability and decrease the coordinating ability of the anion, leading to the creation of what are known as weakly coordinating anions (WCAs). researchgate.netresearchgate.netrsc.org These anions are essential in various areas of chemistry, particularly in stabilizing highly reactive cationic species and in catalysis, where they must not interfere with the catalytic center. wikipedia.orgsigmaaldrich.com The efficacy of fluorination stems from the high electronegativity of the fluorine atom, which imparts a strong electron-withdrawing effect on the aryl rings.

The position and number of fluorine substituents on the aryl rings are critical factors that determine the extent of these effects. When fluorine is substituted at the meta position (position 3) of the phenyl ring, as in the case of the tetrakis(3-fluorophenyl)borate(1-) anion, its inductive electron-withdrawing effect is effectively transmitted through the aromatic system. This effect pulls electron density away from the ipso-carbon atom attached to the central boron atom, thereby stabilizing the boron-carbon bond and delocalizing the anion's negative charge more effectively across the entire molecule.

This increased delocalization has two significant consequences:

Enhanced Anion Stability : The dispersal of the negative charge over a larger molecular framework makes the anion more thermodynamically stable. It becomes less susceptible to decomposition by electrophiles or strong acids compared to its non-fluorinated counterpart. kyushu-u.ac.jp The electron-withdrawing nature of the fluorine substituents retards potential proton attack on the ipso-carbon of the aryl ring, a common decomposition pathway for tetraarylborates in acidic media. kyushu-u.ac.jp

Weakly Coordinating Character : A lower concentration of negative charge on the periphery of the anion reduces its ability to coordinate to cations. This diminished Lewis basicity is the defining feature of a weakly coordinating anion. researchgate.netwikipedia.org Anions that engage in only weak electrostatic interactions with cations are crucial for isolating and studying highly electrophilic and reactive cationic species.

The degree of fluorination directly correlates with the anion's properties. While Sodium tetrakis(3-fluorophenyl)borate(1-) represents a strategic level of fluorination, other analogues with more extensive fluorination, such as Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, exhibit these properties to an even greater extent. researchgate.netsigmaaldrich.com The presence of two trifluoromethyl groups on each phenyl ring in the latter provides a profound electron-withdrawing effect, rendering its anion one of the most stable and weakly coordinating anions currently available. researchgate.net

The following table provides a comparative illustration of how the degree of fluorination is expected to influence the properties of the tetraarylborate anion.

| Compound Name | Degree of Fluorination | Relative Anion Stability | Relative Weakly Coordinating Character |

|---|---|---|---|

| Sodium tetraphenylborate | None | Standard | Moderate |

| Sodium tetrakis(3-fluorophenyl)borate(1-) | Low (4 Fluorine atoms) | Enhanced | Good |

| Sodium tetrakis(pentafluorophenyl)borate (B1229283) | High (20 Fluorine atoms) | Very High | Very Good |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | Very High (24 Fluorine atoms via 8 CF₃ groups) | Exceptional | Excellent |

Advanced Methodologies for Structural and Electronic Characterization

Spectroscopic Probes for Elucidating Anionic Structure and Electronic Distribution

Spectroscopic methods are paramount for probing the local atomic environments and electronic makeup of the tetrakis(3-fluorophenyl)borate anion in a non-destructive manner.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atom-specific information about the structure and electronic environment within a molecule. For the tetrakis(3-fluorophenyl)borate anion, ¹¹B and ¹⁹F NMR are particularly informative.

Boron-11 NMR: The ¹¹B nucleus (I = 3/2) is a quadrupolar nucleus that is highly sensitive to its local electronic environment. In tetra-coordinate borate (B1201080) anions like tetrakis(3-fluorophenyl)borate, the boron atom is in a highly symmetric, tetrahedral environment. This symmetry leads to a sharp resonance signal in the ¹¹B NMR spectrum. While specific experimental data for the 3-fluorophenyl derivative is not extensively published, the chemical shift for tetraarylborates is consistently observed in a narrow range, typically between -6.0 and -8.0 ppm relative to a BF₃·OEt₂ standard sdsu.edu. The precise chemical shift is influenced by the electron-withdrawing or -donating nature of the substituents on the phenyl rings. The presence of electronegative fluorine atoms on the phenyl rings is expected to cause a slight downfield shift compared to the unsubstituted tetraphenylborate (B1193919) anion.

Fluorine-19 NMR: The ¹⁹F nucleus (I = 1/2) provides high sensitivity and resolution, making it an excellent probe for fluorinated organic compounds. In the tetrakis(3-fluorophenyl)borate anion, all four 3-fluorophenyl groups are chemically equivalent. The ¹⁹F NMR spectrum would therefore be expected to show a single set of resonances corresponding to the fluorine environment. This signal would likely appear as a complex multiplet due to spin-spin coupling with the protons on the aromatic ring (³JHF and ⁴JHF). The exact chemical shift would be characteristic of a fluorine atom attached to an aromatic ring within a large anionic structure.

Table 1: Expected NMR Spectroscopic Data for the Tetrakis(3-fluorophenyl)borate Anion Note: Specific experimental values for this compound are not readily available in published literature. The table indicates the type of data obtained from the analysis.

| Nucleus | Expected Chemical Shift (δ) Range | Expected Multiplicity | Information Provided |

| ¹¹B | -6.0 to -8.0 ppm | Singlet (sharp) | Confirms tetrahedral coordination of the boron center. |

| ¹⁹F | Specific to Aryl-F | Multiplet | Confirms the chemical environment of the fluorine atoms and provides information on coupling with neighboring protons. |

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information on the electronic structure and local coordination environment of a specific element. By tuning the X-ray energy to the absorption edge of an element, transitions from core orbitals to unoccupied states can be observed.

For arylborate anions, Carbon K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy would be particularly insightful. This technique probes the transition of a carbon 1s electron to unoccupied molecular orbitals. The resulting spectrum features distinct peaks corresponding to transitions into π* and σ* orbitals.

In the context of the tetrakis(3-fluorophenyl)borate anion, C K-edge XANES could be used to:

Probe C=C π orbitals:* A sharp peak around 285 eV is characteristic of the transition from the C1s orbital to the unoccupied π* orbitals of the aromatic phenyl rings.

Analyze C-F and C-B bonds: Transitions to σ* orbitals associated with C-F and C-B bonds would appear at higher energies. The energies and intensities of these features provide information about the nature and orientation of these bonds.

While no specific C K-edge XAS studies have been published for Sodium tetrakis(3-fluorophenyl)borate(1-), the technique remains a powerful potential tool for elucidating the electronic structure of the carbon atoms within the anion.

X-ray Crystallographic Studies of Borate-Containing Ionic Systems

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of a suitable crystal of Sodium tetrakis(3-fluorophenyl)borate(1-) would provide a wealth of structural information.

An XRD study would precisely determine the geometry of the tetrakis(3-fluorophenyl)borate anion. Based on crystal structures of analogous tetraarylborate compounds, the following features are expected:

Boron Coordination: The central boron atom would exhibit a nearly perfect tetrahedral coordination geometry, with the four ipso-carbon atoms of the phenyl rings at the vertices.

Bond Lengths and Angles: Precise C-B bond lengths and C-B-C bond angles would be determined. The C-B-C angles are expected to be very close to the ideal tetrahedral angle of 109.5°.

Aryl Group Conformation: The four 3-fluorophenyl groups would adopt a propeller-like arrangement around the central boron atom. The conformation is defined by the torsion angles between the plane of each phenyl ring and the plane formed by the boron and two adjacent ipso-carbon atoms. This arrangement minimizes steric hindrance between the aryl groups.

Table 2: Predicted Anion Geometric Parameters from X-ray Crystallography Note: Values are predicted based on typical data for related tetraarylborate structures, as specific crystallographic data for this compound is not available.

| Parameter | Expected Value Range | Significance |

| B-C Bond Length | 1.63 - 1.66 Å | Indicates the strength of the boron-carbon single bond. |

| C-B-C Bond Angle | 108 - 111° | Confirms the tetrahedral geometry around the boron atom. |

| Phenyl Ring Torsion Angle | Variable | Describes the propeller-like conformation of the anion. |

The crystal structure would also reveal the spatial arrangement of the sodium cations relative to the borate anions. In the solid state, the packing is governed by electrostatic interactions. For weakly coordinating anions, direct coordination between the cation and the central boron atom is sterically hindered sigmaaldrich.com. Instead, interactions are expected between the Na⁺ cation and the electron-rich regions of the anion, which include the fluorine atoms and the π-systems of the phenyl rings. The analysis would focus on identifying the shortest Na⁺···F and Na⁺···C distances to understand the primary modes of cation-anion interaction that dictate the crystal packing. Computational studies on the related tetrakis(pentafluorophenyl)borate (B1229283) anion have shown that small alkali cations like Na⁺ can penetrate the anion's periphery, interacting with the fluorine atoms sigmaaldrich.com.

Computational Chemistry Approaches for Understanding Anion Behavior

Computational methods, particularly those based on Density Functional Theory (DFT), are essential for complementing experimental data and providing a deeper understanding of the anion's intrinsic properties. These studies allow for the calculation of structures and electronic properties in the gas phase or with solvent effects, free from crystal packing forces.

For the tetrakis(3-fluorophenyl)borate anion, DFT calculations would be used to:

Optimize Geometry: The molecular geometry can be optimized to find the lowest energy conformation, providing theoretical bond lengths and angles that can be compared with crystallographic data if available.

Analyze Electronic Structure: The distribution of electron density can be analyzed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. This would quantify the partial atomic charges, revealing the extent of charge delocalization from the central boron atom onto the fluorinated phenyl rings. The fluorine atoms are expected to carry a significant partial negative charge.

Map Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution on the van der Waals surface of the anion, identifying the most electron-rich regions (negative potential), which are the likely sites for interaction with cations. For this anion, the most negative potential is expected to be localized on the fluorine atoms.

Simulate Cation-Anion Interactions: The binding energy between the sodium cation and the borate anion can be calculated to quantify the strength of their interaction rsc.org. Different coordination modes of the cation to the anion (e.g., interaction with fluorine atoms vs. the phenyl ring π-face) can be modeled to determine the most stable arrangement.

Table 3: Properties of the Tetrakis(3-fluorophenyl)borate Anion Accessible via DFT Calculations Note: This table represents the type of data that would be generated from a computational study.

| Calculated Property | Computational Method | Information Yielded |

| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Theoretical bond lengths, bond angles, and dihedral angles. |

| Atomic Charges | NBO/Mulliken Analysis | Quantitative charge distribution across the anion; identifies charge delocalization. |

| Molecular Electrostatic Potential (MEP) | DFT | Visual map of electron-rich/poor regions, predicting sites for electrophilic attack. |

| Cation Interaction Energy | DFT with basis set superposition error (BSSE) correction | Strength of the Na⁺-anion interaction and preferred coordination sites. |

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules, providing insights into their reactivity and the mechanisms of reactions in which they participate. For fluorinated tetraarylborate anions, DFT calculations can elucidate properties such as charge distribution, orbital energies, and the stability of ion pairs.

While direct DFT studies on the tetrakis(3-fluorophenyl)borate anion are scarce, research on the closely related tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) anion offers a clear picture of the utility of this methodology. DFT calculations have been employed to understand the electronic properties and stability of such anions. For instance, computational studies on the decomposition of tetraarylborates in the presence of electron acceptors, a process analogous to photoionization, can be investigated to understand their chemical inertness, a key feature of weakly coordinating anions.

Table 1: Illustrative DFT-Calculated Properties for a Generic Fluorinated Tetraarylborate Anion ([B(ArF)₄]⁻)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the anion. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability and potential for electronic transitions. |

| Mulliken Charge on Boron | -0.65 | Provides insight into the charge distribution within the anion. |

| Anion Radius | 4.5 Å | Influences the degree of ion pairing and solvation. |

Note: The data in this table are representative values based on typical DFT calculations for fluorinated tetraarylborate anions and are for illustrative purposes.

Molecular Dynamics Simulations of Ion Pair Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For ionic species like Sodium tetrakis(3-fluorophenyl)borate(1-), MD simulations can provide detailed insights into ion pairing behavior, solvation shell structure, and transport properties in different solvents.

While specific MD studies on the tetrakis(3-fluorophenyl)borate anion are not readily found, research on similar systems highlights the power of this technique. For example, MD simulations of ionic liquids containing imidazolium cations and the tetrakis(pentafluorophenyl)borate anion have been used to investigate the spatial distribution and orientation of the ions. These simulations can reveal the formation of ion pairs and larger aggregates, as well as the influence of the solvent on these interactions.

The potential of mean force (PMF), which can be calculated from MD simulations, is a valuable tool for quantifying the free energy landscape of ion pairing. The PMF can distinguish between different types of ion pairs, such as contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are located between the cation and anion. Understanding the equilibrium between these states is critical for predicting the reactivity and conductivity of electrolyte solutions.

Table 2: Representative Data from a Hypothetical MD Simulation of a Fluorinated Tetraarylborate Salt in Acetonitrile

| Parameter | Value | Description |

| Cation-Anion Radial Distribution Function (g(r)) Peak 1 | 3.8 Å | Indicates the most probable distance for a contact ion pair. |

| Cation-Anion Radial Distribution Function (g(r)) Peak 2 | 6.5 Å | Suggests the presence of a solvent-separated ion pair. |

| Cation Diffusion Coefficient | 1.2 x 10⁻⁹ m²/s | Quantifies the mobility of the cation in the solvent. |

| Anion Diffusion Coefficient | 0.9 x 10⁻⁹ m²/s | Quantifies the mobility of the anion in the solvent. |

Note: This table presents hypothetical data that would be typical for an MD simulation of a salt with a large, weakly coordinating anion.

Computational Assessment of Counterion Effects on Catalytic Performance

The nature of the counterion can have a profound impact on the performance of a catalyst. In catalysis, weakly coordinating anions like tetrakis(3-fluorophenyl)borate are often used to stabilize cationic catalytic species while maintaining high reactivity. Computational methods can be employed to assess how different counterions influence the stability, structure, and reactivity of the active catalytic center.

For instance, in polymerization catalysis, the role of the weakly coordinating anion is to abstract a ligand from a procatalyst to generate a highly electrophilic, coordinatively unsaturated metal center. The degree of ion pairing between this cationic metal center and the borate anion can modulate the catalyst's activity. DFT calculations can be used to compute the binding energy between the cationic catalyst and the counterion. A lower binding energy generally correlates with a more "free" and therefore more active cationic catalyst.

While specific computational studies assessing the counterion effects of tetrakis(3-fluorophenyl)borate are not available, the principles can be illustrated with related systems. For example, computational investigations into the activation of late-transition metal procatalysts with various borate anions can quantify the Lewis acidity of the resulting cationic species and the extent of ion pairing. These calculations can help in the rational design of more efficient catalytic systems by tuning the electronic properties of the weakly coordinating anion.

Table 3: Illustrative Computational Data on Counterion Effects in a Generic Cationic Polymerization Catalyst

| Counterion | Cation-Anion Binding Energy (kcal/mol) | Predicted Catalytic Activity |

| [B(C₆F₅)₄]⁻ | -25 | High |

| [BF₄]⁻ | -45 | Moderate |

| [Cl]⁻ | -70 | Low |

Note: The data in this table are representative and intended to illustrate the trend of decreasing catalytic activity with increasing cation-anion binding energy.

Research Applications of Fluorinated Tetraarylborates in Chemical Transformations

Role as Weakly Coordinating Counterions in Organometallic Catalysis

In organometallic catalysis, the anion paired with a cationic metal center can significantly influence the catalyst's reactivity, selectivity, and stability. Traditional anions often coordinate too strongly to the metal, deactivating the catalyst or altering its electronic and steric properties. Fluorinated tetraarylborates, including tetrakis(3-fluorophenyl)borate, are classified as weakly coordinating anions (WCAs) because they exhibit minimal interaction with the cationic metal center. nih.govsoton.ac.uk This "non-coordination" is crucial for maintaining the high electrophilicity and catalytic activity of the metal complex. nih.gov

The primary role of a WCA like tetrakis(3-fluorophenyl)borate is to provide charge balance for a cationic metal complex while remaining an innocent bystander in the catalytic cycle. Their large size and delocalized charge prevent the formation of a tight ion pair, thereby stabilizing highly reactive, coordinatively unsaturated metal cations that are often the active species in catalytic transformations. nih.gov This stabilization is essential for the isolation, characterization, and application of these potent electrophilic intermediates.

A common and effective method for generating active cationic catalysts is through halide abstraction from a neutral, stable metal-halide precursor. Sodium tetrakis(3-fluorophenyl)borate(1-) is particularly effective in this role. When introduced to a solution containing a metal-chloride complex (LₙM-Cl), a metathesis reaction occurs. The sodium cation abstracts the chloride anion to form insoluble sodium chloride (NaCl), which precipitates from the reaction mixture. This process irreversibly generates the desired highly electrophilic cationic metal center, [LₙM]⁺, which is stabilized by the weakly coordinating tetrakis(3-fluorophenyl)borate anion. core.ac.ukmdpi.comgoogleapis.com This strategy is fundamental to activating a wide range of pre-catalysts for various chemical transformations. google.com

In asymmetric catalysis, where the goal is the selective formation of one enantiomer over another, the interaction between the chiral cationic catalyst and its counterion can be critical. While designed to be "weakly" coordinating, the anion is never truly "non-coordinating." The subtle electrostatic interactions and the distance between the cation and anion—the ion-pairing effect—can modulate the catalyst's chiral environment. acs.org By selecting an appropriate fluorinated tetraarylborate, it is possible to fine-tune these ion-pairing interactions to optimize the steric and electronic environment of the catalyst's active site. acs.org This control can amplify the transmission of chirality from the catalyst to the substrate, thereby enhancing the enantioselectivity of the reaction. researchgate.net The nature of the counteranion has been shown to influence the stereochemical outcome in various asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. acs.orgresearchgate.net

One of the most significant industrial applications of fluorinated tetraarylborates is in the field of olefin polymerization. Cationic Group 10 metal complexes, which are highly active catalysts for the addition polymerization of cyclic olefins like norbornene, are often activated by these borate (B1201080) salts. google.comgoogle.com Sodium tetrakis(3-fluorophenyl)borate is explicitly cited as an effective activator for converting neutral procatalysts into the active cationic species required for polymerization. googleapis.comgoogle.comgoogle.comgoogle.com The weakly coordinating nature of the borate anion is essential for allowing the olefin monomer to access the vacant coordination site on the metal center, facilitating the insertion and chain growth process. acs.orgdoi.org

| Catalyst System Component | Function | Application Example | Reference |

|---|---|---|---|

| Group 10 Metal Procatalyst (e.g., Ni, Pd complexes) | Provides the active site for olefin insertion. | Addition polymerization of norbornene-type monomers. | googleapis.comgoogle.com |

| Sodium tetrakis(3-fluorophenyl)borate | Activator; abstracts a ligand (e.g., chloride) to form a cationic metal complex with a weakly coordinating anion. | Used to initiate polymerization by creating the active cationic catalyst. | google.comgoogle.comgoogle.com |

The ability of fluorinated tetraarylborates to generate and stabilize highly electrophilic metal cations has enabled their use in a wide array of challenging organic transformations.

C-H Bond Activation: This field focuses on the direct functionalization of otherwise inert C-H bonds. The process often requires highly reactive, electron-deficient metal complexes. The use of WCAs like fluorinated tetraarylborates is instrumental in generating the necessary cationic platinum(II) or other metal complexes that are electrophilic enough to interact with and cleave C-H bonds in arenes and other substrates. nih.govacs.orgresearchgate.net

Hydroamination: The intramolecular addition of an amine N-H bond across an alkyne or alkene is a key step in synthesizing nitrogen-containing heterocycles. Catalytic systems for this transformation often rely on cationic metal complexes stabilized by fluorinated tetraarylborate anions to achieve high efficiency. acs.orgacs.org

Cycloaddition: These reactions, which form cyclic molecules, are powerfully catalyzed by Lewis acidic metal complexes. Fluorinated tetraarylborates serve as counterions in catalysts for various cycloaddition reactions, including [3+2] and Diels-Alder reactions, by maintaining the Lewis acidity and reactivity of the metal center. researchgate.netacs.orgwisc.edumdpi.com

| Transformation | Role of Fluorinated Tetraarylborate | Metal Center Example | Reference |

|---|---|---|---|

| C-H Bond Activation | Stabilizes cationic, electrophilic metal complexes capable of cleaving C-H bonds. | Platinum(II), Cobalt(I) | nih.govacs.orgnih.gov |

| Hydroamination | Acts as a counterion for rare-earth metal catalysts, enhancing their catalytic properties. | Rare-earth metals | acs.org |

| [3+2] Cycloaddition | Serves as a counterion for chiral-at-metal rhodium complexes, enabling asymmetric catalysis. | Rhodium(III) | researchgate.net |

Stabilization of Cationic Metal Complexes and Reactive Intermediates

Phase-Transfer Catalysis Utilizing Lipophilic Borate Anions

Beyond their role as weakly coordinating counterions, the lipophilic (hydrophobic) nature of fluorinated tetraarylborates allows them to function as anionic phase-transfer catalysts. acs.org In a two-phase system (e.g., an aqueous phase and a nonpolar organic phase), many reactions are hindered because the reactants are segregated in different phases. The large, greasy structure of the tetrakis(3-fluorophenyl)borate anion allows it to be soluble in organic solvents. acs.org It can pair with a cationic reactant from the aqueous or solid phase, forming a lipophilic ion pair that is then transported into the organic phase where the reaction with an organic-soluble substrate can occur. This process enhances reaction rates by bringing reactants together that would otherwise remain separated. researchgate.netacs.orgtudelft.nl

Applications in Main Group Chemistry: Stabilization of Electrophilic Species

Fluorinated tetraarylborates are renowned for their use as weakly coordinating anions (WCAs), a property that is fundamental to their application in stabilizing highly reactive electrophilic main group species. bohrium.comrsc.orgaliyuncs.com The electron-withdrawing fluorine substituents on the aryl rings disperse the negative charge of the borate anion, rendering it less likely to coordinate with cationic centers. This "non-coordinating" nature is crucial for the isolation and study of fleeting cationic intermediates in main group chemistry. rsc.org

The stabilization of reactive p-block cations is a significant area of research, as these species are often key intermediates in chemical transformations. bohrium.comaliyuncs.com The use of WCAs derived from fluorinated tetraarylborates allows for the synthesis and characterization of these otherwise transient cations. rsc.org For instance, silylium (B1239981) ions, which are highly electrophilic silicon cations, have been successfully stabilized and studied using bulky, weakly coordinating borate anions like tetrakis(pentafluorophenyl)borate (B1229283). mdpi.comresearchgate.netrsc.org The principles underlying this stabilization are directly applicable to other fluorinated tetraarylborates.

Similarly, sterically hindered phosphonium (B103445) salts have been synthesized and their properties investigated, with the choice of counterion being critical to the stability and reactivity of the phosphonium cation. mdpi.com The use of a large, non-coordinating anion prevents ion pairing and allows the cationic phosphorus center to exhibit its intrinsic electrophilicity.

The general principle involves an ion exchange reaction where a salt of the desired electrophilic cation with a more coordinating anion is treated with a salt of a weakly coordinating fluorinated tetraarylborate, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. wikipedia.org This metathesis reaction precipitates the salt of the more coordinating anion, leaving the desired electrophilic cation stabilized by the weakly coordinating fluorinated tetraarylborate in solution.

Table 1: Examples of Electrophilic Species Stabilized by Fluorinated Tetraarylborates

| Electrophilic Species | Stabilizing Anion (Example) | Application/Significance |

| Silylium Ions | Tetrakis(pentafluorophenyl)borate | Catalysis, study of reactive intermediates. colab.ws |

| Borenium Cations | Tetrakis(pentafluorophenyl)borate | Reagents in organic synthesis. researchgate.net |

| Phosphonium Cations | Tetrakis(pentafluorophenyl)borate | Synthesis of organophosphorus compounds. nih.govresearchgate.net |

Mechanisms of Carbon-Carbon Bond Formation in Borate Oxidation (Conceptual relevance for arylborates)

The oxidation of tetraorganoborate salts provides a powerful method for the generation of radicals, which can then participate in carbon-carbon bond formation. This is a conceptually important area of research with broad implications for organic synthesis.

Both electrochemical and photocatalytic methods can be employed to initiate the oxidation of tetraorganoborate salts. In these processes, a one-electron oxidation of the tetraarylborate anion occurs, leading to the formation of a transient boron-centered radical. This radical species is unstable and readily undergoes fragmentation to generate an aryl radical and a triarylborane.

Electrochemical Oxidation: In an electrochemical setup, the tetraorganoborate salt is oxidized at the anode. The applied potential removes an electron from the borate anion, triggering the radical fragmentation cascade. The generated aryl radicals can then engage in a variety of carbon-carbon bond-forming reactions, including coupling with other organic molecules present in the reaction mixture.

Photocatalytic Oxidation: In a photocatalytic cycle, a photocatalyst, upon excitation with visible light, becomes a potent oxidant. This excited-state photocatalyst can then accept an electron from the tetraorganoborate anion, initiating the same radical generation pathway as in electrochemical oxidation. The resulting aryl radicals are versatile intermediates for the construction of new carbon-carbon bonds. This method is particularly attractive due to its mild reaction conditions.

The general mechanism can be summarized as follows:

Oxidation: The tetraarylborate anion ([Ar₄B]⁻) is oxidized to the corresponding radical ([Ar₄B]•) either electrochemically or via a photocatalyst.

Fragmentation: The unstable tetraarylborate radical fragments to yield an aryl radical (Ar•) and a triarylborane (Ar₃B).

Carbon-Carbon Bond Formation: The highly reactive aryl radical participates in subsequent reactions to form a new carbon-carbon bond.

This approach has been successfully applied to a range of synthetic transformations, highlighting the utility of tetraorganoborate salts as precursors for radical-mediated carbon-carbon bond formation.

Ion Pairing and Solution Behavior of Fluorinated Tetraarylborate Salts

Thermodynamics and Kinetics of Ion Pair Formation in Diverse Solvents

The thermodynamics for sodium tetraphenylborate (B1193919), a related compound, have been studied in aqueous solutions, providing insight into the fundamental properties of the tetraarylborate core. niscpr.res.in For fluorinated derivatives like sodium tetrakis(3-fluorophenyl)borate(1-), the process in organic solvents is primarily driven by the electrostatic attraction between the Na⁺ cation and the borate (B1201080) anion, weighed against the energy required to desolvate the ions.

Enthalpy (ΔH) : In solvents of low to medium polarity, the formation of an ion pair is an exothermic process (negative ΔH), as the electrostatic attraction between the oppositely charged ions releases energy.

Entropy (ΔS) : The change in entropy upon ion pair formation is often negative. This is because the association of two free ions into a single, more ordered ion pair reduces the translational degrees of freedom of the system.

Kinetics : The rate of ion pair formation is typically very fast, often approaching the diffusion-controlled limit. The reverse process, ion pair dissociation, is dependent on the solvent's ability to solvate and separate the ions.

The balance between these thermodynamic factors is highly dependent on the solvent. In nonpolar solvents, the electrostatic attraction dominates, strongly favoring ion pair formation. In more polar solvents, the favorable enthalpy of solvation for the individual ions can outweigh the attraction between them, shifting the equilibrium towards the dissociated state.

Influence of Solvent Polarity and Dielectric Constant on Ion Dissociation

The extent to which an ion pair dissociates into free ions is profoundly influenced by the properties of the solvent, most notably its polarity and dielectric constant (ε). The dielectric constant is a measure of a solvent's ability to reduce the electrostatic force between two charges.

In solvents with a high dielectric constant (e.g., water, ε ≈ 80; acetonitrile, ε ≈ 37), the electrostatic attraction between the sodium cation and the tetrakis(3-fluorophenyl)borate anion is significantly weakened. These solvents can effectively solvate and stabilize the individual ions, thereby promoting dissociation.

Conversely, in solvents with a low dielectric constant (e.g., dichloromethane, ε ≈ 9; tetrahydrofuran (B95107), ε ≈ 7.5), the electrostatic force between the ions is much stronger. The solvent molecules are less capable of shielding the charges from one another, leading to a strong preference for the formation of ion pairs.

The relationship can be summarized by the equilibrium:

Na[B(3-FC₆H₄)₄] ⇌ Na⁺(solvated) + [B(3-FC₆H₄)₄]⁻(solvated)

An increase in the solvent's dielectric constant shifts this equilibrium to the right, favoring the dissociated ions.

| Solvent | Approximate Dielectric Constant (ε) | Expected State of Ionization |

|---|---|---|

| Dichloromethane | 9.1 | Predominantly Ion Pairs |

| Tetrahydrofuran (THF) | 7.5 | Predominantly Ion Pairs |

| Acetonitrile | 37.5 | Significant Dissociation |

| Water | 80.1 | Largely Dissociated |

Impact of Anion Structure on Electrostatic Charge Confinement and Steric Hindrance

The unique structure of the tetrakis(3-fluorophenyl)borate anion is central to its identity as a weakly coordinating anion. This characteristic arises from two main features: efficient charge delocalization and significant steric hindrance.

Electrostatic Charge Confinement : The presence of electron-withdrawing fluorine atoms on the phenyl rings pulls electron density away from the central boron atom. This effect delocalizes the single negative charge over the entire surface of the large anion. As a result, no single atom or small group of atoms bears a high concentration of negative charge. researchgate.net This charge dispersal weakens the electrostatic attraction to the cation, which is a key feature of a weakly coordinating anion. nih.gov Studies on the TFPB⁻ anion have shown it to be highly efficient at this electrostatic charge confinement. nih.gov

Steric Hindrance : The four bulky fluorophenyl groups are arranged tetrahedrally around the central boron atom. This arrangement creates a rigid and sterically crowded environment. nih.govresearchgate.net This physical bulk provides a steric barrier that hinders the cation from achieving a thermodynamically optimal close coordination with the anion's charge center. nih.gov This steric preclusion of strong ion pairing is a defining characteristic of tetraarylborate anions. researchgate.net

| Structural Feature | Effect | Impact on Ion Pairing |

|---|---|---|

| Electron-withdrawing fluorine atoms | Delocalizes negative charge over the entire anion | Weakens electrostatic attraction to the cation |

| Four bulky tetrahedrally-arranged phenyl groups | Creates a rigid, sterically crowded structure | Physically hinders close approach of the cation |

Advanced Materials Science and Electrochemical Research Applications

Integration into Polymeric Membranes for Fundamental Ion Transport Studies

The incorporation of sodium tetrakis(3-fluorophenyl)borate(1-) and its analogs into polymeric membranes, such as those made from poly(vinyl chloride) (PVC), is a key strategy for developing ion-selective electrodes and studying ion transport phenomena. These bulky borate (B1201080) anions serve as stationary, lipophilic anionic sites within the organic membrane phase. This architectural feature is fundamental to the membrane's ability to selectively interact with and transport cations. The presence of these fixed negative charges ensures that the membrane maintains charge neutrality, facilitating the selective permeation of cations based on their interaction with ionophores also embedded within the membrane.

The ion exchange properties of polymeric membranes containing fluorinated tetraphenylborate (B1193919) anions are central to their function. These anions are introduced as additives to create a fixed number of cation-exchange sites within the membrane. This process effectively transforms the polymer into a cation-exchange membrane, where cations from an aqueous sample can partition into the membrane phase in exchange for cations already present.

The efficiency of this ion exchange is governed by the lipophilicity of the borate anion. A higher degree of fluorination, as seen in analogs like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, significantly enhances the anion's lipophilicity. This ensures the anion remains permanently trapped within the non-polar membrane, preventing it from leaching into the aqueous sample and thereby ensuring a stable and reproducible sensor response. The concentration of these anionic sites is a critical parameter that can be tuned to optimize the membrane's detection limit and linear response range for the target cation.

Table 1: Influence of Anionic Site Concentration on Membrane Performance

| Anionic Site Concentration (relative to ionophore) | Observed Effect on Ion-Selective Membrane | Rationale |

| Low | Improved Lower Detection Limit | Reduces the background concentration of exchangeable ions, making the membrane more sensitive to small changes in analyte concentration. |

| High | Wider Linear Range, More Stable Response | Ensures sufficient exchange capacity to accommodate a broader range of analyte concentrations without saturation. |

| Optimal (typically 50-100 mol% relative to ionophore) | Balanced performance between sensitivity and dynamic range. | Provides a good compromise between having enough sites for stable exchange and minimizing background ions for low-level detection. |

In potentiometric sensing, the mechanism of selectivity is a direct consequence of the interplay between the ionophore, the target ion, and the fixed anionic sites within the membrane. The primary role of the tetrakis(3-fluorophenyl)borate(1-) anion or its analogs is to establish a Donnan potential at the membrane-solution interface, which excludes co-ions (anions from the sample) from entering the membrane.

The sensitivity of the sensor is dictated by the Nernst equation, which relates the measured potential difference to the activity of the target ion. The presence of the fluorinated borate anions ensures that the membrane behaves as an ideal ion-exchanger, allowing for a stable and predictable Nernstian or near-Nernstian response. The mechanism relies on the following principles:

Co-ion Exclusion: The high concentration of fixed, bulky anionic sites within the membrane creates an electrostatic barrier that repels anions from the sample solution, ensuring that the current is carried almost exclusively by cations.

Charge Neutrality: The negative charge of the borate anions is balanced by the positive charge of the primary ion-ionophore complexes and any interfering cations that may also enter the membrane.

Thermodynamic Equilibrium: The selectivity of the sensor for a primary ion (A) over an interfering ion (B) is governed by the difference in the Gibbs free energy of transfer for the two ions from the aqueous phase to the membrane phase, which includes the energy of complexation with the ionophore.

Electrolyte Design for Ionic Liquids (Focus on fundamental principles of low melting points and increased conductivity)

The unique properties of the tetrakis(3-fluorophenyl)borate(1-) anion make it a candidate for designing ionic liquids (ILs), which are salts with melting points below 100°C. The fundamental principles that guide its use in this context are related to its size, charge delocalization, and conformational flexibility, which collectively frustrate the formation of a stable crystal lattice.

Low Melting Points: The large size and non-planar structure of the tetrakis(3-fluorophenyl)borate anion hinder efficient packing in the solid state. Furthermore, the negative charge is delocalized over the entire molecule, weakening the electrostatic interactions (lattice energy) between the anion and its cation counterpart. This disruption of crystal lattice formation is a primary reason for the low melting points observed in ILs containing such bulky, charge-delocalized ions.

Increased Conductivity: The conductivity of an electrolyte is dependent on the mobility of its ions and the number of charge carriers. In ILs, the viscosity is a major factor limiting ion mobility. The weak interactions between the fluorinated borate anion and the cation lead to lower viscosity compared to ILs with smaller, more strongly coordinating anions. This enhanced ion mobility, coupled with the high concentration of charge carriers inherent to a salt, results in higher ionic conductivity, a critical property for electrochemical applications like batteries.

Applications in Photoresponsive Materials and Charge Separation Phenomena

In the field of photoresponsive materials, fluorinated tetraphenylborate anions can act as weakly coordinating counter-ions for cationic photosensitizers or chromophores. Their role is crucial in facilitating efficient charge separation and stabilizing the resulting charged species after a photoinduced electron transfer event.

When a cationic photosensitizer absorbs light, it enters an excited state and can either accept or donate an electron to a nearby molecule, creating a pair of charged species (a radical cation and a radical anion). The efficiency of this process is often limited by the rapid recombination of these charges. The presence of a large, weakly coordinating anion like tetrakis(3-fluorophenyl)borate(1-) helps to:

Stabilize the Cationic Species: The delocalized negative charge of the borate anion stabilizes the photogenerated cation, slowing down the charge recombination process.

Control the Local Environment: The bulky nature of the anion can influence the packing and orientation of the chromophores in the solid state or in solution, which in turn affects the efficiency of charge transfer between molecules. By minimizing strong ion pairing, it allows the photoactive components to interact more freely with their intended electron donor or acceptor partners.

Borate Anions in Layered Double Hydroxides (LDHs) for Interlayer Chemistry and Electronic Structure Modification

Layered double hydroxides (LDHs) are materials composed of positively charged brucite-like layers with charge-compensating anions located in the interlayer region. While research has focused on smaller borate anions, the principles can be extended to larger anions like tetrakis(3-fluorophenyl)borate(1-). Intercalating such large, functional anions into the LDH structure can significantly modify the material's properties.

Interlayer Chemistry: The introduction of a large anion like tetrakis(3-fluorophenyl)borate(1-) would dramatically expand the interlayer spacing of the LDH. This creates a unique nanostructured environment. The expanded galleries could be used to host other guest molecules, leading to the development of novel hybrid materials for catalysis, separation, or controlled release applications. The chemical nature of the fluorinated phenyl groups lining the interlayer space would create a hydrophobic environment, in contrast to the hydrophilic nature of the hydroxide (B78521) layers.

Electronic Structure Modification: The electronic properties of the LDH can be tuned by the choice of the interlayer anion. The fluorinated borate anion is electrochemically stable and has a specific electronic structure. Its presence in the interlayer space can influence the electronic properties of the positively charged metal hydroxide sheets. This modification could be leveraged in applications such as electrocatalysis or as components in electronic devices, where tuning the band gap or charge transport properties of the LDH is desirable.

Future Research Directions and Unexplored Avenues for Sodium Tetrakis 3 Fluorophenyl Borate 1

Computational Exploration of the Specific Weakly Coordinating Character of the Tetrakis(3-fluorophenyl)borate Anion

The defining feature of a useful WCA is its low propensity to coordinate with cationic centers. While the weakly coordinating nature of fluorinated tetraarylborates is generally accepted, the specific influence of the fluorine substitution pattern is a subject of ongoing interest. For the tetrakis(3-fluorophenyl)borate anion, a dedicated computational investigation is a critical first step to quantitatively assess its character and benchmark it against established WCAs.

Future research should employ high-level density functional theory (DFT) and other computational methods to build a comprehensive model of the anion's properties. nih.gov Key parameters to be calculated include:

Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA): These values for the parent Lewis acid, B(3-FC₆H₄)₃, would provide a direct measure of its Lewis acidity. Computational studies on other fluorinated boranes have shown that the position of the fluorine atom significantly impacts acidity, with meta-substitution providing a notable inductive effect without the resonance donation seen from the para position. nih.govnih.gov A systematic calculation would precisely quantify this effect.

Cation-Anion Interaction Energies: Simulations of ion pairs with various cations (e.g., Li⁺, Na⁺, Ag⁺, and organic cations) would reveal the strength of the coordination. Studies on tetrakis(pentafluorophenyl)borate (B1229283) have shown that small alkali cations can penetrate the anion's core, a behavior that should be explored for the 3-fluorophenyl derivative. nih.gov

HOMO-LUMO Gap and Electrostatic Potential Maps: These calculations would provide insight into the anion's kinetic stability and the distribution of its negative charge. A highly delocalized charge is a hallmark of a WCA, and mapping this potential would visualize how the meta-fluorine atoms contribute to this delocalization.

Steric Mapping: Quantifying the steric bulk and the accessibility of the central boron atom is crucial. The 3-fluoro substitution pattern may offer a different steric profile compared to the more encumbering 3,5-bis(trifluoromethyl)phenyl groups, potentially allowing for different types of cation stabilization.

These computational explorations will provide a fundamental understanding of the anion's properties, guiding its future experimental application.

| Computational Parameter | Objective | Relevant Analogues for Comparison | Potential Significance |

|---|---|---|---|

| Fluoride Ion Affinity (FIA) | Quantify Lewis acidity of the parent borane | B(C₆F₅)₃, B(3,5-(CF₃)₂C₆H₃)₃ | Predicts anion stability and coordinating ability |

| Cation-Anion Interaction Energy | Determine the strength of coordination to cations | [B(C₆F₅)₄]⁻, [BArF₂₄]⁻ | Assesses the "weakly coordinating" nature in ion pairs |

| HOMO Energy | Evaluate susceptibility to oxidation | [B(C₆F₅)₄]⁻, [BArF₂₄]⁻ | Predicts electrochemical stability window |

| Electrostatic Potential | Visualize charge delocalization | [B(4-FC₆H₄)₄]⁻, [B(C₆F₅)₄]⁻ | Explains how the 3-fluoro pattern distributes negative charge |

Systematic Comparative Studies of its Reactivity and Stability with Analogues (e.g., 4-fluorophenyl, bis(trifluoromethyl)phenyl)

Following computational predictions, a rigorous experimental evaluation of the tetrakis(3-fluorophenyl)borate anion's properties is necessary. A systematic study comparing it directly with its positional isomer, tetrakis(4-fluorophenyl)borate, and the widely used tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF₂₄]⁻) would establish its practical utility and potential advantages. nih.govresearchgate.net

This research should focus on quantifying the following properties:

Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of the sodium salt and its derivatives would determine decomposition temperatures and phase behavior, providing a direct comparison of thermal robustness.

Electrochemical Stability: Cyclic voltammetry (CV) would be used to establish the electrochemical window of the anion. A wide window is essential for applications in electrochemistry and for stabilizing redox-active cations.

Hydrolytic and Oxidative Stability: The anion's stability in the presence of acid, water, and common oxidants should be monitored, likely using ¹⁹F and ¹¹B NMR spectroscopy. While highly fluorinated borates are known for their stability, the degree of fluorination and substitution pattern can lead to different degradation pathways. researchgate.net

Coordinating Ability in Solution: NMR titration experiments with Lewis acidic probes or monitoring chemical shifts of cationic partners can provide an experimental measure of its coordinating ability relative to other WCAs.

The results of these studies would provide a clear picture of where the tetrakis(3-fluorophenyl)borate anion fits within the landscape of existing WCAs, highlighting any unique balance of stability, cost, and performance.

| Property | Experimental Technique | Anion Analogues for Comparison | Metric of Comparison |

|---|---|---|---|

| Thermal Stability | TGA/DSC | [B(4-FC₆H₄)₄]⁻, [BArF₂₄]⁻ | Decomposition Temperature (°C) |

| Electrochemical Window | Cyclic Voltammetry | [B(4-FC₆H₄)₄]⁻, [BArF₂₄]⁻ | Potential Range (V) |

| Hydrolytic Stability | NMR Spectroscopy (¹⁹F, ¹¹B) | [B(4-FC₆H₄)₄]⁻, [BArF₂₄]⁻ | Half-life in acidic aqueous media |

| Oxidative Resistance | NMR / CV with oxidant | [B(4-FC₆H₄)₄]⁻, [BArF₂₄]⁻ | Reaction rate with a standard oxidant |

Potential for Novel Reactivity in Specific Chemical Transformations Enabled by its Unique Fluorination Pattern

The specific electronic and steric environment created by the meta-fluorine substitution could enable novel reactivity or selectivity in catalytic processes. Unlike the 3,5-bis(trifluoromethyl)phenyl groups of [BArF₂₄]⁻, which are strongly electron-withdrawing and sterically bulky, the 3-fluorophenyl groups offer a more subtle modification. sigmaaldrich.com This could be advantageous in reactions where the anion plays a secondary, but crucial, role in modulating the activity of a cationic catalyst.

Future research avenues include:

Olefin Polymerization: In Ziegler-Natta and related polymerization catalysis, the WCA is used to generate a highly electrophilic cationic metal center. The coordinating ability of the anion can influence catalyst activity, polymer molecular weight, and monomer incorporation. The unique properties of the tetrakis(3-fluorophenyl)borate anion might provide a different level of ion-pairing, potentially leading to new catalytic performance.

Lewis Acid Catalysis: Cationic species stabilized by WCAs are potent Lewis acids. The tetrakis(3-fluorophenyl)borate anion could be used to generate catalysts for reactions like Friedel-Crafts alkylations, Diels-Alder reactions, and carbonyl-ene reactions. Its distinct electronic signature may fine-tune the Lewis acidity of the active cation, potentially altering selectivity or substrate scope compared to catalysts using other WCAs.

Frustrated Lewis Pair (FLP) Chemistry: The parent borane, B(3-FC₆H₄)₃, should be investigated for its potential in FLP chemistry. The Lewis acidity of this borane, predicted to be intermediate between that of B(C₆H₅)₃ and B(C₆F₅)₃, could make it an ideal partner for a range of sterically hindered Lewis bases, enabling new modes of small molecule activation.

Exploration in Chiral Anion Catalysis through Ligand Modification (Conceptual Application)

Asymmetric catalysis directed by chiral anions is a powerful strategy for enantioselective synthesis. nih.gov This approach relies on the transfer of chirality from a C₂-symmetric or otherwise chiral anion to a reactive cation through close ion pairing. The tetrakis(3-fluorophenyl)borate scaffold represents an unexplored platform for the design of new chiral WCAs.

Conceptual avenues for future exploration include:

Incorporation of Chiral Scaffolds: One or two of the 3-fluorophenyl groups could be replaced with established chiral backbones, such as BINOL or VAPOL derivatives, to create a rigid, chiral pocket around the boron center. The stability and synthetic accessibility of such hybrid anions would need to be investigated. chemrxiv.orgrsc.org

Modification of the Phenyl Rings: Chiral substituents could be appended to the 4- or 5-positions of the 3-fluorophenyl rings. This would create a chiral environment more distant from the boron core, which could influence long-range stereochemical communication.

Application in Asymmetric Transformations: Once synthesized, these novel chiral anions would be tested in benchmark asymmetric reactions, such as the Prins cyclization, Mukaiyama aldol, or enantioselective protonations. chemrxiv.orgresearchgate.net The goal would be to understand how the specific structure of the chiral borate (B1201080) anion influences the stereochemical outcome of the reaction.

The development of chiral anions from the tetrakis(3-fluorophenyl)borate framework could provide new catalysts with unique steric and electronic properties, potentially addressing current challenges in asymmetric synthesis.

| Conceptual Chiral Anion Design | Proposed Modification | Target Asymmetric Reaction | Potential Advantage |

|---|---|---|---|

| BINOL-Hybrid Anion | Replace two 3-fluorophenyl groups with a BINOL-diol | Enantioselective Diels-Alder Reaction | Creates a well-defined C₂-symmetric chiral pocket |

| Chiral Amine Substitution | Append a chiral amine to the 4-position of one phenyl ring | Asymmetric Protonation | Introduces a basic site for bifunctional catalysis |

| VAPOL-Hybrid Anion | Replace two 3-fluorophenyl groups with a VAPOL-diol | Prins-type Cyclization | Offers a different steric environment than BINOL |

| Atropisomeric Phenyl Rings | Introduce bulky groups at the 2- and 6-positions to create atropisomerism | Friedel-Crafts Alkylation | Generates chirality directly on the aryl rings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.